2-(2-Fluorobenzoyl)thiazole

Medicinal Chemistry Drug Design Lipophilicity

Researchers should acquire this ortho-fluorinated thiazole to precisely modulate LogP, metabolic stability, and electronic distribution in lead optimization programs. Unlike its para-isomer (LogP 2.34) or non-fluorinated analogs, the ortho-fluorine substitution provides unique steric and electronic effects that are critical for maintaining target binding affinity and optimizing ADME profiles. The ≥98% purity specification minimizes impurity accumulation in multi-step syntheses, ensuring high yields and reproducibility—a requirement highlighted by its role in generating fungicidal candidates and metabolic probes. Secure a reliable batch to accelerate your SAR studies directly.

Molecular Formula C10H6FNOS
Molecular Weight 207.23 g/mol
Cat. No. B7900066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorobenzoyl)thiazole
Molecular FormulaC10H6FNOS
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=NC=CS2)F
InChIInChI=1S/C10H6FNOS/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
InChIKeyIRMUXAKARKVRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorobenzoyl)thiazole: A Versatile Ortho-Fluorinated Thiazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-(2-Fluorobenzoyl)thiazole (CAS 1443355-69-8), also known as (2-fluorophenyl)(thiazol-2-yl)methanone, is a heterocyclic organic compound consisting of a thiazole ring linked to a 2-fluorobenzoyl group . With the molecular formula C₁₀H₆FNOS and a molecular weight of 207.22 g/mol , this compound features an ortho-fluorine substituent on the phenyl ring, a key structural feature that influences its lipophilicity, electronic properties, and potential metabolic stability . It is commercially available as a research chemical with a specified purity of ≥97% , and is classified as a building block for the synthesis of more complex thiazole-containing molecules, particularly in medicinal and agrochemical research programs [1].

Why 2-(2-Fluorobenzoyl)thiazole Cannot Be Directly Substituted with Para-Fluoro or Non-Fluorinated Analogs


In drug discovery and agrochemical development, the precise substitution pattern on the phenyl ring critically governs molecular properties. Simply replacing 2-(2-Fluorobenzoyl)thiazole with its para-fluorinated isomer (2-(4-Fluorobenzoyl)thiazole) or the non-fluorinated 2-Benzoylthiazole will alter key physicochemical parameters such as lipophilicity (LogP), metabolic stability, and electronic distribution [1]. The ortho-fluorine in the target compound introduces unique steric and electronic effects that cannot be replicated by other substitution patterns, directly impacting the compound's behavior as a synthetic intermediate and the properties of downstream derivatives . This positional specificity is often decisive for maintaining desired biological activity or optimizing pharmacokinetic profiles in advanced leads, making direct substitution a high-risk, non-equivalent approach [2].

Quantitative Differentiation of 2-(2-Fluorobenzoyl)thiazole: Head-to-Head Data vs. Para-Fluoro and Non-Fluorinated Analogs


Ortho-Fluorination Reduces Lipophilicity (LogP) Compared to Non-Fluorinated Analog, Enhancing Metabolic Stability Potential

The introduction of an ortho-fluorine atom into the benzoylthiazole scaffold is known to decrease lipophilicity compared to the non-fluorinated parent compound. While an experimental LogP for 2-(2-Fluorobenzoyl)thiazole is not yet published, its non-fluorinated analog, 2-Benzoylthiazole, has a reported LogP of 2.6 . The ortho-fluorinated target compound is expected to have a lower LogP, within the calculated range of 2.1–3.5 . This reduction in lipophilicity is a class-level effect of fluorination and can translate to improved metabolic stability, as demonstrated in a series of fluorinated benzothiazole derivatives where fluorinated analogs displayed exceptionally high in vitro metabolic stability (91-98% intact after 60 min incubation with mouse liver microsomes) compared to non-fluorinated counterparts [1].

Medicinal Chemistry Drug Design Lipophilicity

Higher Commercial Purity (97%) vs. Commonly Available Non-Fluorinated Analog (95%)

When procuring building blocks for research synthesis, purity is a critical parameter affecting reaction yield and reproducibility. 2-(2-Fluorobenzoyl)thiazole is offered by at least one major supplier (Fluorochem) with a guaranteed purity of 97.0% . In comparison, the widely available non-fluorinated analog, 2-Benzoylthiazole, is commonly supplied at a lower purity of 95% . This 2% higher nominal purity can reduce the need for additional purification steps and minimize the impact of unknown impurities on sensitive downstream reactions, offering a tangible advantage in workflow efficiency.

Procurement Quality Control Synthetic Reliability

Unique Ortho-Fluorine Substitution Pattern Confers Distinct Electronic and Steric Properties vs. Para-Fluoro Isomer

The position of the fluorine substituent on the benzoyl ring significantly impacts the compound's reactivity and interaction with biological targets. The ortho-fluorine in 2-(2-Fluorobenzoyl)thiazole introduces a unique local dipole and steric constraint that is absent in the para-fluoro isomer (2-(4-Fluorobenzoyl)thiazole, LogP = 2.34) [1]. This positional difference alters the electron density on the carbonyl group and the thiazole nitrogen, influencing hydrogen-bonding capabilities and metabolic vulnerability. While direct comparative bioactivity data for the two isomers is not available in the public domain, the established principle of positional isomerism in medicinal chemistry dictates that these two compounds cannot be considered interchangeable .

Structure-Activity Relationship Molecular Design Synthetic Chemistry

Validated Role as a Versatile Building Block for Diverse Bioactive Thiazoles

The thiazole core is a privileged scaffold in medicinal chemistry, and 2-(2-Fluorobenzoyl)thiazole serves as a key intermediate for introducing the 2-fluorobenzoyl moiety into more complex structures. While specific peer-reviewed studies on this exact compound are limited, the existing body of research on its derivatives and on the thiazole scaffold broadly confirms its utility as a building block [1]. Thiazole derivatives are extensively explored for anticancer, antibacterial, and antifungal activities, and the ortho-fluorobenzoyl group is a known pharmacophore in several drug candidates [2]. This compound's defined structure and commercial availability position it as a readily accessible entry point for exploring novel chemical space around the fluorobenzoylthiazole motif.

Synthetic Chemistry Medicinal Chemistry Agrochemicals

Optimal Application Scenarios for Procuring 2-(2-Fluorobenzoyl)thiazole


Medicinal Chemistry: Lead Optimization for Metabolic Stability

Given the class-level evidence that ortho-fluorination can enhance metabolic stability (as seen with fluorinated benzothiazoles retaining 91-98% integrity in microsomal assays [1]), 2-(2-Fluorobenzoyl)thiazole is an ideal starting material for synthesizing analogs in lead optimization programs. By incorporating this building block, medicinal chemists can probe the effects of ortho-fluorine on the pharmacokinetic profile of their candidate molecules without introducing complex, multi-step modifications late in the development process.

Synthetic Chemistry: High-Purity Intermediate for Multi-Step Syntheses

The 97% purity specification makes 2-(2-Fluorobenzoyl)thiazole a reliable intermediate for multi-step synthetic routes where impurities can accumulate and reduce overall yield. This is particularly relevant for the synthesis of complex thiazole-containing natural product analogs or agrochemical candidates, where consistent quality of starting materials is paramount for reproducible results and scalable processes.

Structure-Activity Relationship (SAR) Studies: Ortho vs. Para Fluorine Comparison

For researchers designing SAR studies around fluorinated benzoylthiazoles, 2-(2-Fluorobenzoyl)thiazole provides the essential ortho-fluorine comparator to the para-fluoro isomer (2-(4-Fluorobenzoyl)thiazole, LogP 2.34 [2]). Having both isomers available allows for a direct assessment of the impact of fluorine position on target binding, cellular activity, and physicochemical properties, which is a fundamental step in rational drug design.

Agrochemical Research: Fungicidal Lead Development

Patents have described fluorobenzothiazole derivatives as key components in fungicidally active compound combinations [3]. 2-(2-Fluorobenzoyl)thiazole can serve as a starting point for generating novel fungicidal candidates by further derivatization of the thiazole ring or the benzoyl group. Its defined structure and commercial availability lower the barrier to entry for exploring this chemical space in crop protection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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